Methyl decahydroquinoline-4-carboxylate hydrochloride
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Overview
Description
Methyl decahydroquinoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl decahydroquinoline-4-carboxylate hydrochloride typically involves the reaction of quinoline derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Methyl decahydroquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of decahydroquinoline derivatives.
Scientific Research Applications
Methyl decahydroquinoline-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl decahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Methyl decahydroquinoline-4-carboxylate hydrochloride can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Unlike this compound, this compound lacks the ester group and is more commonly used in the synthesis of quinoline-based drugs.
Decahydroquinoline: This compound is a fully hydrogenated derivative of quinoline and is used in the synthesis of various organic compounds.
Methyl quinoline-4-carboxylate: Similar to this compound, but without the hydrochloride salt, making it less soluble in water
This compound stands out due to its unique combination of chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h8-10,12H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSWMFHMLZOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2C1CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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